molecular formula C6H17ClN2 B12688004 Hexamethylenediamine hydrochloride CAS No. 2088-79-1

Hexamethylenediamine hydrochloride

Cat. No.: B12688004
CAS No.: 2088-79-1
M. Wt: 152.66 g/mol
InChI Key: LDFVINFJZGUOAZ-UHFFFAOYSA-N
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Description

Hexamethylenediamine hydrochloride is an organic compound with the formula C₆H₁₆N₂·HCl. It is a derivative of hexamethylenediamine, a diamine consisting of a hexamethylene hydrocarbon chain terminated with amine functional groups. This compound is typically found as a colorless crystalline solid and is known for its strong amine odor. It is widely used in the production of polymers, particularly nylon 66, and serves as a crucial intermediate in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexamethylenediamine hydrochloride is primarily synthesized through the hydrogenation of adiponitrile. The reaction involves the following steps:

Industrial Production Methods: The industrial production of this compound involves the hydrogenation of molten adiponitrile diluted with ammonia. An alternative method uses Raney nickel as the catalyst and adiponitrile diluted with hexamethylenediamine itself as the solvent. This process operates without ammonia and at lower pressure and temperature .

Chemical Reactions Analysis

Types of Reactions: Hexamethylenediamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of hexamethylenediamine hydrochloride involves its interaction with various molecular targets and pathways:

Biological Activity

Hexamethylenediamine hydrochloride (HMDA·HCl) is an organic compound widely used in the production of polymers, particularly in the synthesis of nylon and as a cross-linking agent in epoxy resins. Its biological activity has been the subject of various studies, focusing on its toxicity, neurotoxicity, antimicrobial properties, and potential applications in biomedical fields.

Chemical Structure and Properties

Hexamethylenediamine (HMDA) is a diamine with the chemical formula H₂N(CH₂)₆NH₂. The hydrochloride salt form is produced by the reaction of HMDA with hydrochloric acid, enhancing its solubility and stability in aqueous solutions. The compound exhibits a strong amine odor and is classified as moderately toxic, with an LD₅₀ ranging from 792 to 1127 mg/kg in animal studies .

Acute and Chronic Toxicity

Research has indicated that HMDA·HCl can cause significant respiratory irritation and damage when inhaled. In a study involving Fischer 344/N rats and B6C3F1 mice exposed to various concentrations of HMDA·HCl, it was found that:

  • At high exposure levels (800 mg/m³), all animals exhibited severe respiratory distress, leading to mortality.
  • Histopathological examinations revealed lesions in the nasal passages, including degeneration of the respiratory epithelium .
  • The no-observed-adverse-effect level (NOAEL) for respiratory effects was determined to be 5 mg/m³ for both species .

Neurotoxicity

In vitro studies have demonstrated that HMDA·HCl can induce neurotoxic effects. A study assessing its impact on PC12 cells (a model for neuronal differentiation) showed that exposure led to oxidative stress and impaired neurite outgrowth, suggesting potential developmental neurotoxicity .

Antimicrobial Activity

HMDA·HCl has been explored for its antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial strains, including both aerobic and anaerobic bacteria. The mechanism appears to involve disruption of bacterial cell membranes due to interactions between positively charged guanidine fragments and negatively charged sites on the peptidoglycan layer of bacterial cells .

Comparative Antimicrobial Efficacy

CompoundActivity AgainstMechanism of Action
Branched oligohexamethyleneguanidine hydrochlorideGram-positive and Gram-negative bacteriaDisruption of cell membrane integrity
This compoundVarious bacterial strainsMembrane disruption via electrostatic interactions

Applications in Biomedical Fields

The unique properties of HMDA·HCl have led to its investigation in various biomedical applications. Its ability to enhance polydopamine film deposition suggests potential uses in tissue engineering and drug delivery systems. Studies show that HMDA can facilitate surface functionalization through covalent coupling reactions, which may improve biocompatibility and adhesion of biomaterials .

Case Studies

  • Inhalation Toxicity Study : A comprehensive study assessed the effects of inhaling HMDA·HCl over prolonged periods. Results indicated significant nasal lesions and respiratory tract irritation at exposure levels above 10 mg/m³, leading researchers to recommend stringent safety measures for occupational exposure .
  • Neurodevelopmental Impact : Another investigation focused on the neurodevelopmental toxicity of HMDA·HCl using PC12 cells revealed that oxidative stress induced by the compound could lead to impaired neuronal differentiation, raising concerns about its use in consumer products .

Properties

CAS No.

2088-79-1

Molecular Formula

C6H17ClN2

Molecular Weight

152.66 g/mol

IUPAC Name

hexane-1,6-diamine;hydrochloride

InChI

InChI=1S/C6H16N2.ClH/c7-5-3-1-2-4-6-8;/h1-8H2;1H

InChI Key

LDFVINFJZGUOAZ-UHFFFAOYSA-N

Canonical SMILES

C(CCCN)CCN.Cl

Related CAS

6055-52-3
124-09-4 (Parent)

Origin of Product

United States

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